2-(4-Ethynylphenyl)-5-methylpyridine
Description
2-(4-Ethynylphenyl)-5-methylpyridine (CAS 1346462-91-6, C₁₄H₁₁N, MW 193.25 g/mol) is a pyridine derivative featuring a methyl group at the 5-position and an ethynyl-substituted phenyl group at the 2-position. Its ethynyl moiety confers unique reactivity, making it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3 |
InChI Key |
KBGYHSRITJBHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium (Pd)
Co-catalyst: Copper (Cu)
Solvent: Tetrahydrofuran (THF) or similar organic solvents
Base: Triethylamine or similar bases
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of 2-(4-Ethynylphenyl)-5-methylpyridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Ethynylphenyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Features
The ethynyl group in 2-(4-ethynylphenyl)-5-methylpyridine distinguishes it from analogs with halogen, alkyl, or ureido substituents. Key structural analogs include:
2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy)
- Molecular Formula : C₁₂H₉F₂N
- Key Features : Difluorophenyl group enhances electron-withdrawing properties, improving performance in optoelectronic applications.
- Applications : Used as a ligand in OLEDs, dye-sensitized solar cells (DSSCs), and photocatalysis .
2-(4-Fluorophenyl)-5-methylpyridine
- Molecular Formula : C₁₂H₁₀FN
- Key Features : Fluorine substitution at the para position increases stability and ligand-binding affinity.
- Applications : Ligand for Ir(III) photocatalysts; melting point: 58–59°C .
2-(3-Ethylureido)-5-methylpyridine
- Molecular Formula : C₉H₁₃N₃O
- Key Features : Ethylureido group enhances lipophilicity and bioactivity.
- Applications : Induces erythroid differentiation in murine leukemia cells at 0.075–0.5 mM, 50–70× more potent than hexamethylene bisacetamide .
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-Ethynylphenyl)-5-methylpyridine | 193.25 | Ethynyl, Methyl | Not reported | Alkyne, Aromatic |
| 2-(2,4-Difluorophenyl)-5-methylpyridine | 205.21 | Difluoro, Methyl | Not reported | Fluorine, Aromatic |
| 2-(4-Fluorophenyl)-5-methylpyridine | 187.21 | Fluoro, Methyl | 58–59 | Fluorine, Aromatic |
| 2-(3-Ethylureido)-5-methylpyridine | 179.22 | Ethylureido, Methyl | Not reported | Ureido, Aromatic |
Key Observations :
- Fluorinated analogs exhibit higher thermal stability (e.g., 2-(4-fluorophenyl)-5-methylpyridine melts at 58–59°C) due to strong C–F bonds.
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